molecular formula C10H10BrNO2 B1381226 6-(3-Bromophenyl)morpholin-2-one CAS No. 1823895-44-8

6-(3-Bromophenyl)morpholin-2-one

Cat. No.: B1381226
CAS No.: 1823895-44-8
M. Wt: 256.1 g/mol
InChI Key: ACXUAMWCPKMVGZ-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)morpholin-2-one is a chemical compound that belongs to the class of morpholinones It features a bromophenyl group attached to the morpholinone ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Bromophenyl)morpholin-2-one typically involves the reaction of 3-bromophenylamine with ethylene oxide to form the intermediate 3-bromophenylethanolamine. This intermediate is then cyclized using phosgene or a similar reagent to yield the desired morpholinone compound. The reaction conditions often require a controlled temperature and the presence of a base to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products Formed:

    Oxidation: Oxidized derivatives such as this compound oxides.

    Reduction: Reduced derivatives like 6-(3-bromophenyl)morpholin-2-ol.

    Substitution: Various substituted morpholinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent, particularly in the treatment of diseases where bromophenyl derivatives have shown efficacy.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)morpholin-2-one involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The bromophenyl group can enhance the compound’s binding affinity to its target, leading to increased potency and efficacy.

Comparison with Similar Compounds

    6-(4-Bromophenyl)morpholin-2-one: Similar structure but with the bromine atom in the para position.

    6-(3-Chlorophenyl)morpholin-2-one: Chlorine atom instead of bromine in the meta position.

    6-(3-Fluorophenyl)morpholin-2-one: Fluorine atom in the meta position.

Uniqueness: 6-(3-Bromophenyl)morpholin-2-one is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s overall chemical behavior, making it distinct from its chloro and fluoro analogs.

Properties

IUPAC Name

6-(3-bromophenyl)morpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-8-3-1-2-7(4-8)9-5-12-6-10(13)14-9/h1-4,9,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXUAMWCPKMVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)CN1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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